N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
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Overview
Description
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a compound with the molecular formula C14H12N2O3S and a molecular weight of 288.32.
Preparation Methods
One common synthetic route includes the reaction of 2-aminothiazole with 7-methoxybenzofuran-2-carboxylic acid under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, such as antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, altering their activity and leading to various biological effects. The benzofuran moiety may also contribute to the compound’s bioactivity by interacting with cellular membranes and other molecular structures .
Comparison with Similar Compounds
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzofuran derivatives: Compounds with the benzofuran moiety also show comparable bioactive properties.
The uniqueness of this compound lies in its specific combination of the thiazole and benzofuran structures, which may result in distinct biological and chemical properties .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8(17)15-14-16-10(7-20-14)12-6-9-4-3-5-11(18-2)13(9)19-12/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSQRHZZUIWKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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